乙酰氨基苯-d3

描述

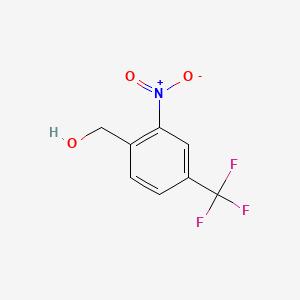

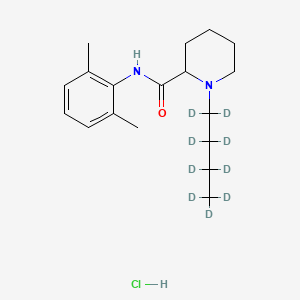

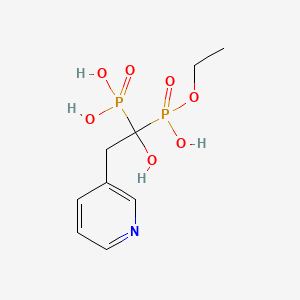

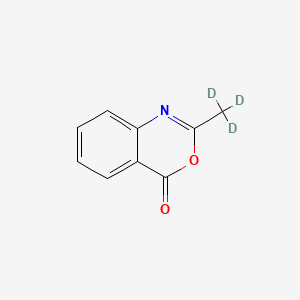

Acetanthranil-d3 is a deuterated derivative of Acetanthranil . It is a white crystalline powder with a strong odor . This compound is used in a variety of applications, including as a precursor for the synthesis of other chemicals, as a reagent in organic chemistry, and as an intermediate in the production of pharmaceuticals .

Molecular Structure Analysis

Chemically, Acetanthranil-d3 has the molecular formula C9H5D3NO, with a molecular weight of 148.20 g/mol . The molecular structure can be represented by the SMILES notation: CC1=NC2=CC=CC=C2C(=O)O1 .Physical And Chemical Properties Analysis

Acetanthranil-d3 has a melting point of 101-103°C and is soluble in organic solvents such as ethanol, methanol, and acetone .科学研究应用

2,4-D除草剂毒性的全球趋势分析

这篇综述总结了2,4-二氯苯氧乙酸(2,4-D)毒性和致突变性的研究进展。重点在于一种新的方法,用于定量可视化和总结该领域的信息。这篇综述强调了未来研究需要关注分子生物学,特别是基因表达,以及人类或其他脊椎动物生物指示剂的暴露评估,以及农药降解研究 (Zuanazzi, Ghisi, & Oliveira, 2020).

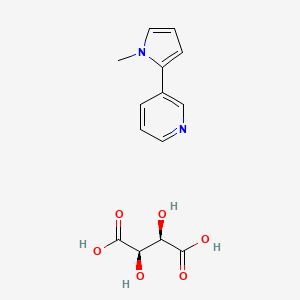

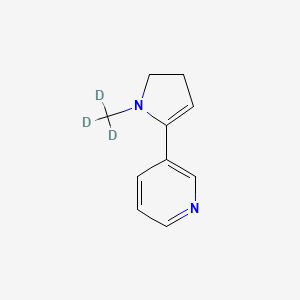

神经回路和药物成瘾中的D3受体配体

这篇综述强调了D3受体在药物成瘾中的潜在治疗靶点。虽然主要限于动物研究,因为缺乏合适的人类D3配体,但D3配体的全身给药已被证明可以改变药物寻求行为。这篇综述还描述了参与药物寻求和服用的脑系统,提供了对D3受体在这些过程中的作用的全面理解 (Foll & Ciano, 2015).

心脏图像的三维建模

本文对二十年来心脏建模的研究进行了全面综述。它作为临床医生和技术人员的教程,系统地介绍了心脏功能分析的建模技术。本文强调了基于3D模型的方法中的鲁棒性、3D交互、计算复杂性和临床验证的重要性 (Frangi, Niessen, & Viergever, 2001).

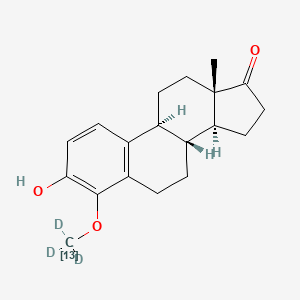

维生素D3在传染病中

这篇综述讨论了维生素D3的免疫调节能力及其作为传染病预防或治疗干预措施的影响。它重点介绍了维生素D3在结核病、病毒性呼吸道感染、HIV感染中的作用,以及它与抗逆转录病毒治疗的相互作用。这篇综述提出了未来的研究领域,以揭示维生素D3在传染病中的全部潜力 (Khoo 等人,2012).

维生素D3及其类似物的抗肿瘤作用

这篇综述重点介绍了1,25-二羟基维生素D3(1,25(OH)2D3)及其类似物在各种类型癌症中的抗肿瘤作用。它讨论了1,25(OH)2D3在抑制增殖、血管生成、迁移/侵袭以及诱导恶性细胞系分化和凋亡中的作用。这篇综述还阐述了维生素D3与癌症,尤其是结直肠癌之间的流行病学联系,并建议进行更多的干预研究和随机安慰剂对照试验,以确定1,25(OH)2D3及其类似物的最佳剂量 (Leyssens, Verlinden, & Verstuyf, 2013).

未来方向

Acetanthranil-d3 is a useful compound in the chemical and pharmaceutical industries, and in research studies investigating the behavior of related compounds in biological systems . Its deuterium label provides a valuable tool for tracing the compound in biological systems and improving our understanding of its metabolism and pharmacokinetics .

属性

IUPAC Name |

2-(trideuteriomethyl)-3,1-benzoxazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-6-10-8-5-3-2-4-7(8)9(11)12-6/h2-5H,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMQSKECCMQRJRX-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=NC2=CC=CC=C2C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。